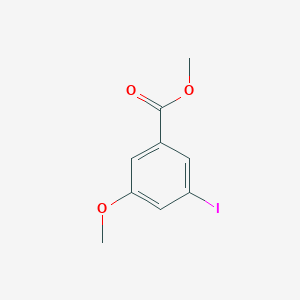

Methyl 3-iodo-5-methoxybenzoate

Description

Contextual Significance in Aromatic Iodide Chemistry

Aromatic iodides are a class of organic compounds that play a crucial role in modern organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aromatic iodides highly reactive and thus excellent substrates for a variety of coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of pharmaceuticals, agrochemicals, and functional materials. a2bchem.comiucr.org

The presence of the iodine atom in Methyl 3-iodo-5-methoxybenzoate makes it a versatile precursor for introducing various functional groups into the aromatic ring. This reactivity is a key driver of its utility in synthetic chemistry.

Role as a Key Synthetic Intermediate and Building Block in Academic Research

Methyl 3-iodo-5-methoxybenzoate serves as a crucial building block for the synthesis of more complex molecules. Its utility has been demonstrated in the preparation of a variety of compounds, including biologically active molecules and novel materials. For instance, it has been used as an intermediate in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, a linker for creating Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis.

The strategic placement of the iodo, methoxy (B1213986), and methyl ester groups on the benzene (B151609) ring allows for regioselective transformations, providing chemists with precise control over the construction of target molecules.

Overview of Current Research Paradigms and Methodological Challenges

Current research involving Methyl 3-iodo-5-methoxybenzoate is focused on expanding its applications in the synthesis of novel compounds and developing more efficient synthetic methodologies. Researchers are exploring its use in new types of coupling reactions and in the total synthesis of natural products and their analogues.

A significant challenge lies in the development of sustainable and cost-effective methods for the synthesis of Methyl 3-iodo-5-methoxybenzoate itself. While several synthetic routes have been reported, there is a continuous effort to improve yields, reduce the number of steps, and utilize more environmentally benign reagents and conditions. For example, one reported synthesis involves the reaction of methyl 3-iodo-4-hydroxybenzoate with methyl iodide in the presence of potassium carbonate, resulting in an 88.4% yield. chemicalbook.com

Another area of active research is the detailed characterization of the compound's physical and chemical properties. A recent study reported the crystal structure of a related isomer, Methyl 5-iodo-2-methoxybenzoate, providing valuable insights into its solid-state conformation. nih.gov Such studies are crucial for understanding the reactivity and behavior of these molecules in different environments.

Interactive Data Table: Physicochemical Properties of a Related Isomer, Methyl 5-iodo-2-methoxybenzoate

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Melting Point | 57-61 °C |

| Appearance | Solid |

Data sourced from a commercially available sample of Methyl 5-iodo-2-methoxybenzoate. sigmaaldrich.com

Methyl 3-iodo-5-methoxybenzoate is a versatile and valuable compound in the field of organic synthesis. Its role as a key synthetic intermediate is well-established, and ongoing research continues to unveil new applications and synthetic strategies. As chemists strive to create increasingly complex and functional molecules, the importance of building blocks like Methyl 3-iodo-5-methoxybenzoate is set to grow.

Regioselective Halogenation Strategies

The introduction of an iodine atom onto an aromatic ring with high regioselectivity is a cornerstone of synthesizing aryl iodides. These compounds are highly valued as versatile intermediates, particularly in cross-coupling reactions. For a substrate like methyl 3-methoxybenzoate, the existing methoxy and methyl ester groups exert distinct electronic and steric influences that must be leveraged or overcome to achieve the desired 3-iodo substitution pattern.

Electrophilic Iodination Approaches (e.g., using ICl, NIS)

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing halogens onto a benzene ring. For electron-rich aromatics, such as those containing a methoxy group, direct iodination is feasible using various electrophilic iodine reagents. The regiochemical outcome is dictated by the directing effects of the substituents. The methoxy group is a powerful ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group. In a 3-methoxybenzoate system, these effects combine to direct the incoming electrophile to the positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the ester group (position 5). The 3-position is sterically hindered and electronically disfavored by the adjacent ester group. Therefore, direct iodination of methyl 3-methoxybenzoate is not an ideal route to methyl 3-iodo-5-methoxybenzoate.

However, starting from a precursor like 3,5-dihydroxybenzoic acid or 3-hydroxy-5-methoxybenzoic acid, the directing effects change. The hydroxyl groups are strong ortho-, para-directors. Iodination of 3-methoxybenzoic acid would be directed to the 2-, 4-, and 6-positions. To achieve the 3-iodo-5-methoxy substitution pattern, a synthetic sequence often begins with a different arrangement of precursors, such as starting with 3,5-disubstituted precursors where one position is primed for iodination.

Common electrophilic iodinating agents include:

N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent. Its reactivity is often enhanced with a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which generates a more potent electrophilic species. d-nb.info NIS is effective for iodinating activated aromatic compounds. organic-chemistry.org

Iodine Monochloride (ICl): A highly reactive and potent source of electrophilic iodine (I+). It readily iodinates activated aromatic rings.

Molecular Iodine (I2): Requires an oxidizing agent (e.g., nitric acid, iodic acid, hydrogen peroxide) to generate the active electrophilic species. nih.gov Reagents like m-Iodosylbenzoic acid in the presence of I2 can perform efficient iodinations at room temperature. beilstein-journals.org

The choice of reagent and conditions allows for tuning of reactivity to match the substrate's activation level, though achieving the specific 3-iodo-5-methoxy substitution pattern via direct electrophilic attack on a simple methoxybenzoate precursor remains challenging due to inherent directing group effects.

Decarboxylative Iodination Routes for Aryl Iodides

A modern alternative to electrophilic substitution is decarboxylative iodination, which avoids issues of regioselectivity controlled by directing groups. This method uses the carboxyl group itself as a disposable directing group that is replaced by an iodine atom. Recent advancements have established transition-metal-free protocols that are highly effective for electron-rich aromatic carboxylic acids. nih.gov

This approach is a significant improvement over the classical Hunsdiecker reaction, which often works poorly for aromatic acids and requires stoichiometric silver salts. nih.gov A notable method involves heating an aromatic carboxylic acid with molecular iodine (I2) and a base like potassium phosphate (K3PO4). tandfonline.comtandfonline.com This strategy is cost-effective and scalable. acs.org Mechanistic studies suggest the reaction proceeds through a concerted decarboxylation-halogenation pathway rather than a radical mechanism. nih.govacs.org

This method is particularly suitable for substrates with electron-donating groups, which stabilize the transition state. For example, benzoic acids with ortho or para methoxy groups show good reactivity.

| Starting Carboxylic Acid | Iodinating Agent | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxybenzoic Acid | I2 (3.0 equiv) | K3PO4 | DMSO | 100 | 95 |

| 4-Methoxybenzoic Acid | I2 (4.0 equiv) | K3PO4 | DMSO | 100 | 91 |

| 2,4-Dimethoxybenzoic Acid | ICl (2.0 equiv) | K3PO4 | Water | 50 | 95 |

| 3,5-Dimethoxybenzoic Acid | I2 (2.0 equiv) | K3PO4 | DMSO | 120 | 85 |

Data adapted from relevant studies on decarboxylative iodination. nih.govtandfonline.com

Directed Iodination Methodologies

Directed C-H activation has emerged as a powerful strategy for regioselective functionalization, overriding the intrinsic reactivity of the aromatic ring. In this approach, a directing group on the substrate coordinates to a transition-metal catalyst, bringing the catalyst into close proximity with a specific C-H bond (typically ortho) and enabling its selective cleavage and functionalization.

For the synthesis of related substrates, the carboxylic acid moiety is an effective directing group for ortho-iodination. Iridium-catalyzed C-H iodination provides a highly efficient method for this transformation. Using a simple iridium(III) complex, a variety of benzoic acids can be selectively mono-iodinated at the ortho position under mild conditions, often at room temperature and without the need for an inert atmosphere. acs.orgnih.govd-nb.info A key feature of this method is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, which enables the C-H activation via an Ir(III)/Ir(V) catalytic cycle. acs.orgresearchgate.netcsic.es This methodology demonstrates excellent functional group tolerance, making it applicable to complex molecules. acs.org While this method produces ortho-iodinated products, it exemplifies an advanced, directed strategy for creating highly functionalized aryl iodides that are isomers of the primary subject.

Functional Group Transformations Preceding Iodination

The synthesis of a target molecule often requires a multi-step sequence where functional groups are introduced or modified prior to the key bond-forming reactions. For methyl 3-iodo-5-methoxybenzoate, transformations such as esterification and the use of protecting groups are critical for preparing the necessary precursors and ensuring the success of subsequent iodination steps.

Esterification Reactions for Carboxylic Acid Precursors

The methyl ester in the target compound is typically formed from its corresponding carboxylic acid precursor, 3-iodo-5-methoxybenzoic acid. Esterification is one of the most fundamental reactions in organic chemistry. Several methods are available:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol or by removing water as it is formed.

Reaction with Diazomethane (CH2N2): This method provides a quantitative conversion of a carboxylic acid to its methyl ester under very mild conditions. However, diazomethane is toxic and explosive, limiting its use to small-scale applications.

Reaction with Alkyl Halides: The carboxylate salt of the acid (formed by reaction with a base like sodium hydroxide (B78521) or potassium carbonate) can be reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (SN2) to form the ester.

For the synthesis of methyl 3-iodo-5-methoxybenzoate, the precursor 3-iodo-5-methoxybenzoic acid would be subjected to one of these standard esterification procedures after the iodine has been installed on the ring. diva-portal.org

Protection and Deprotection Strategies for Sensitive Functional Groups (e.g., Amino, Hydroxyl)

In the synthesis of more complex analogs of methyl 3-iodo-5-methoxybenzoate that contain other reactive functional groups, such as amino (-NH2) or hydroxyl (-OH) groups, these groups must be temporarily masked or "protected." wiley.com Protecting groups prevent unwanted side reactions during iodination or other synthetic steps. researchgate.net An effective protecting group strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting other protecting groups in the molecule.

Amino Group Protection: Amino groups are nucleophilic and easily oxidized. They are commonly protected as carbamates.

Boc (tert-Butoxycarbonyl): Installed using Boc anhydride, it is stable to base but is readily removed under acidic conditions (e.g., with TFA). creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but cleaved by mild bases, such as piperidine. This makes it orthogonal to the Boc group. creative-peptides.com

Cbz or Z (Benzyloxycarbonyl): Stable to both mild acid and base but can be removed by catalytic hydrogenation (H2/Pd), which simultaneously can reduce other functional groups. creative-peptides.com

Hydroxyl Group Protection: Hydroxyl groups are acidic and nucleophilic. They are typically protected as ethers or silyl ethers.

Benzyl (Bn) Ethers: Formed by reaction with benzyl bromide under basic conditions. They are robust but can be removed by catalytic hydrogenation.

Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are stable to a wide range of conditions but are selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

The choice of protecting group is critical and must be compatible with the planned synthetic route, including the conditions for iodination and esterification, ensuring that only the desired transformations occur. semanticscholar.org

Optimization of Reaction Conditions and Process Intensification

The synthesis of Methyl 3-iodo-5-methoxybenzoate and related iodinated aromatic compounds is highly dependent on the careful optimization of reaction parameters. Process intensification and the enhancement of reaction efficiency are achieved through meticulous control over solvents, temperature, stoichiometry of reagents and catalysts, and the application of advanced catalytic systems.

Solvent Effects and Temperature Control in Iodination Reactions

The choice of solvent is a critical factor that can significantly influence the outcome of iodination reactions. Traditionally, many iodination processes were conducted in chlorinated solvents such as carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂). acsgcipr.org However, due to environmental and safety concerns, a shift towards greener alternatives is strongly advocated. acsgcipr.org If a chlorinated solvent is necessary, dichloromethane is often preferred. acsgcipr.org Water has emerged as an environmentally benign solvent for the iodination of aromatic and heteroaromatic compounds. acsgcipr.org

The solvent can also direct the regioselectivity of the reaction. For instance, in the iodination of aryl methyl ketones, using acetonitrile (B52724) (MeCN) as the solvent can lead to iodination on the aromatic ring, whereas an aqueous ethanol (EtOH) medium promotes iodination of the methyl group. mdpi.com This directional effect is crucial for synthesizing specific isomers of iodinated compounds.

Temperature control is another vital parameter. Many modern iodination methods are designed to proceed at room temperature to enhance safety, reduce energy consumption, and minimize the formation of byproducts. acs.orgresearchgate.net For example, the iodination of various aromatic amines using a hydroiodic acid-potassium permanganate system proceeds smoothly at room temperature to yield para-substituted products. researchgate.net However, specific reactions may require elevated temperatures to achieve desired conversion rates. researchgate.net

Table 1: Influence of Solvent on Iodination Regioselectivity

| Substrate | Iodinating System | Solvent | Site of Iodination | Reference |

|---|---|---|---|---|

| Aryl Methyl Ketone | KI/NaNO₂/H₂SO₄ | Acetonitrile | Aromatic Ring | mdpi.com |

Catalyst and Reagent Stoichiometry Optimization for Yield Enhancement

Optimizing the stoichiometry of catalysts and reagents is fundamental to maximizing the yield and selectivity of iodination reactions while minimizing waste. The precise molar ratios of the iodine source, oxidant, and catalyst can prevent over-iodination or incomplete conversion. acs.org

In disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds, 1,3-diiodo-5,5-dimethylhydantoin (DIH) is used as the iodine source. organic-chemistry.org The catalyst, a disulfide, activates DIH to facilitate the reaction under mild conditions in acetonitrile. organic-chemistry.org Similarly, methods employing silver salts (AgX) to activate molecular iodine (I₂) for the C-H iodination of arenes have shown that the equivalents of both the silver salt and iodine are critical for achieving high yields. acs.org For instance, the iodination of various arenes has been successfully performed using 1.0 to 1.5 equivalents of both I₂ and a silver salt like silver mesylate or silver tosylate. acs.org Adjusting these ratios is necessary for different substrates to achieve optimal outcomes. acs.org

For deactivated aromatic hydrocarbons, which are challenging to iodinate, a high concentration of the electrophilic species is required. researchgate.net This is achieved by using strong electrophilic I⁺ reagents prepared from NaIO₄ and either I₂ or KI in concentrated sulfuric acid. organic-chemistry.org The stoichiometry must be carefully controlled to produce the desired mono- or di-iodinated products in good yields. organic-chemistry.org

Application of Phase Transfer Catalysis in Synthetic Routes

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.orgyoutube.com This is achieved by a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant from one phase to another where the reaction can occur. crdeepjournal.orgyoutube.com

PTC offers significant advantages in organic synthesis, including increased reaction rates, higher yields, the use of less expensive reagents and solvents, and milder reaction conditions. crdeepjournal.org In the context of synthesizing iodo-compounds, PTC can be particularly useful. For instance, the Finkelstein reaction, a halogen exchange reaction to produce alkyl iodides from alkyl chlorides or bromides, can be efficiently carried out under PTC conditions. manac-inc.co.jp

A notable advancement is the development of solid-liquid PTC without the need for an organic solvent. tandfonline.comresearchgate.net This method has been successfully applied to alkylations using alkyl iodides with catalytic amounts of quaternary ammonium salts, overcoming the issue of "catalyst poisoning" by iodide ions that occurs in conventional liquid-liquid PTC systems. tandfonline.com In these solvent-free conditions, the alkylating agent itself can act as the organic phase, leading to excellent yields. tandfonline.com

Green Chemistry Considerations in Synthesis

Adherence to the principles of green chemistry is increasingly important in the synthesis of chemical compounds, including Methyl 3-iodo-5-methoxybenzoate. This involves minimizing waste, using safer solvents and reagents, and improving energy efficiency.

A key aspect of green synthesis is the reduction of waste, often quantified by the E-factor (Environmental factor), which is the mass ratio of waste to the desired product. rsc.orgrsc.org Developing synthetic protocols that are waste-minimized is a primary goal. rsc.orgrsc.orgresearchgate.net This can be achieved by designing high-yield reactions and by recovering and recycling materials. researchgate.net

For instance, in the production of X-CT contrast agents, which involves iodination reactions, methods have been developed to recycle iodine from the production waste liquid. google.com This process involves converting organic iodine in the waste stream back into inorganic iodide, which can then be re-oxidized to elemental iodine and recovered, thus minimizing waste and allowing for the reuse of a valuable resource. google.com Additionally, choosing solvents that can be easily recovered and reused contributes significantly to waste minimization. researchgate.net

The use of sustainable and environmentally benign reagents is a cornerstone of green chemistry.

KI/NaOCl System: The combination of an iodide salt like potassium iodide (KI) with an oxidant such as sodium hypochlorite (NaOCl, the active ingredient in bleach) provides a greener alternative to many traditional iodinating agents. tandfonline.com This system generates the reactive iodine species in situ under relatively mild conditions. A teaching laboratory experiment has demonstrated the successful iodination of vanillin using NaI and NaOCl in an ethanol/water mixture. tandfonline.com Sodium hypochlorite is considered a green reagent as it produces non-toxic sodium chloride as a byproduct. mdpi.com

Laccase-Catalyzed Iodination: A particularly innovative and sustainable approach is the use of enzymes as catalysts. Laccases are oxidoreductase enzymes that can oxidize iodide (I⁻) from sources like KI to reactive iodine (I₂), using environmentally benign molecular oxygen from the air as the ultimate oxidant. nih.govnih.govplos.org The only byproduct of this catalytic cycle is water, making it a highly green process. plos.orgresearchgate.net This enzymatic method has been successfully applied to the iodination of various phenolic compounds, such as vanillin and its derivatives, under mild reaction conditions in aqueous solvent systems. nih.govresearchgate.net The addition of redox mediators can further enhance the reaction rate and yield. nih.govresearchgate.net

Table 2: Comparison of Green Iodination Methods

| Method | Reagents | Oxidant | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Hypochlorite System | KI / NaOCl | NaOCl | Inexpensive, readily available reagents; forms non-toxic NaCl byproduct. | tandfonline.commdpi.com |

Advanced Synthetic Methodologies for Methyl 3-iodo-5-methoxybenzoate and Related Substrates

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-iodo-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFSNLVGNVHLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of Methyl 3 Iodo 5 Methoxybenzoate

Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond in methyl 3-iodo-5-methoxybenzoate is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck, Negishi)

Palladium catalysts are highly effective in mediating the reaction between the aryl iodide of methyl 3-iodo-5-methoxybenzoate and a range of coupling partners. These reactions provide efficient routes to more complex molecular architectures.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely employed method for forming new carbon-carbon bonds. This reaction is valued for its mild conditions and the commercial availability of a diverse array of boronic acids and their esters. uwindsor.ca Similarly, the Sonogashira coupling enables the direct connection of a terminal alkyne to the aromatic ring, a key transformation in the synthesis of many natural products and functional materials.

The Stille coupling, involving organotin reagents, and the Negishi coupling, which uses organozinc compounds, offer alternative and complementary strategies for C-C bond formation. The Heck reaction, on the other hand, facilitates the coupling of the aryl iodide with alkenes, leading to the formation of substituted olefins.

A notable application of palladium catalysis is the dimethylation of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source. dicp.ac.cn This process can lead to the formation of 2,6-dimethylated arenes, which are important structural motifs in many pharmaceutical compounds. dicp.ac.cn

The efficiency of palladium-catalyzed cross-coupling reactions is heavily influenced by the choice of ligands coordinated to the palladium center. Ligands such as phosphines, for instance, P(o-tol)3, play a crucial role in the catalytic cycle by modulating the electron density and steric environment of the metal, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination. dicp.ac.cn

Catalyst optimization often involves screening a variety of palladium precursors (e.g., Pd(OAc)2), ligands, bases (e.g., K2CO3, KOAc), and solvents to achieve the desired reactivity and yield. dicp.ac.cn For instance, in certain dimethylation reactions, the choice of base can dramatically alter the reaction pathway, leading to either dimethylation or the formation of dihydrobenzofurans. dicp.ac.cn

The palladium-catalyzed cross-coupling reactions of methyl 3-iodo-5-methoxybenzoate are generally tolerant of a wide range of functional groups on the coupling partner. This broad substrate scope allows for the synthesis of a diverse library of substituted aromatic compounds. For example, in Suzuki-Miyaura couplings, boronic acids bearing various substituents can be effectively coupled.

However, limitations can arise. Steric hindrance near the reaction site on either coupling partner can significantly slow down the reaction rate. Additionally, certain functional groups on the coupling partner might be incompatible with the reaction conditions, requiring protection-deprotection strategies. In some cases, side reactions can occur; for example, the use of Pd(OAc)2 as a catalyst has been observed to lead to the formation of 2,3-dihydrobenzofuran (B1216630) side products in certain dimethylation reactions. dicp.ac.cn

Copper-Catalyzed C-X Bond Formation (X=C, N, O, S)

Copper-based catalytic systems provide a cost-effective alternative to palladium for certain cross-coupling reactions. These reactions are particularly useful for the formation of carbon-heteroatom bonds.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, allows for the formation of a C-N bond between the aryl iodide and an amine or amide. For instance, copper iodide has been successfully used to catalyze the cross-coupling of aryl iodides with amides. ucf.edu Optimization of these reactions often involves screening different copper sources (e.g., Cu(OAc)2), additives, and bases. rsc.org

While less common than C-N bond formation, copper catalysis can also be employed for the formation of C-O and C-S bonds, coupling the aryl iodide with alcohols, phenols, or thiols. These reactions expand the range of accessible derivatives from methyl 3-iodo-5-methoxybenzoate. Copper-catalyzed C-C bond formation is also possible, for example, through the cleavage of a C-C bond in a peroxide, which can also serve as the source of a methyl group in esterification reactions. researchgate.net

Modifications of Ester and Methoxy (B1213986) Moieties

In addition to the reactions at the aryl iodide position, the ester and methoxy groups of methyl 3-iodo-5-methoxybenzoate can be chemically transformed.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of water and methanol. chemspider.com This transformation is often a necessary step in a multi-step synthesis to enable further reactions, such as amide bond formation.

Transesterification, the conversion of one ester to another, can be achieved by reacting methyl 3-iodo-5-methoxybenzoate with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, potentially altering the physical and biological properties of the molecule.

Below is a table summarizing some of the reactions discussed:

| Reaction Type | Catalyst/Reagents | Coupling Partner/Reactant | Product Type |

| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron compound | Biaryl |

| Sonogashira | Palladium catalyst, Copper co-catalyst, Base | Terminal alkyne | Aryl alkyne |

| Heck | Palladium catalyst, Base | Alkene | Substituted alkene |

| Negishi | Palladium or Nickel catalyst | Organozinc compound | Biaryl |

| Stille | Palladium catalyst | Organotin compound | Biaryl |

| C-N Coupling | Copper catalyst, Base | Amine/Amide | Aryl amine/amide |

| Ester Hydrolysis | Base (e.g., NaOH) | Water | Carboxylic acid |

| Transesterification | Acid or Base catalyst | Alcohol | Different ester |

O-Demethylation and Selective Methylation Studies

The transformation of the methoxy group in methyl 3-iodo-5-methoxybenzoate is a key reaction for modifying the compound's properties and enabling further functionalization.

O-Demethylation: The cleavage of the aryl-methyl ether bond to yield the corresponding phenol, methyl 3-hydroxy-5-iodobenzoate, is a common transformation. This reaction is typically achieved using strong Lewis acids or Brønsted acids. chem-station.comcommonorganicchemistry.com Boron tribromide (BBr₃) is a highly effective reagent for this purpose, often used in dichloromethane (B109758) at low temperatures. commonorganicchemistry.comcommonorganicchemistry.comnih.gov The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov Alternatively, strong acids like 47% hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. chem-station.com

Selective Methylation: The synthesis of methyl 3-iodo-5-methoxybenzoate can conceptually start from precursors like methyl 3,5-dihydroxybenzoate. nih.govhmdb.canih.gov Achieving selective mono-methylation at the 3- or 5-position requires a strategy involving protecting groups to differentiate between the two equivalent hydroxyl groups. researchgate.net A typical sequence would involve:

Protection: One of the hydroxyl groups is selectively protected with a removable group.

Methylation: The remaining free hydroxyl group is methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide.

Deprotection: The protecting group is removed to yield the mono-methylated product.

Control over such selective reactions is crucial for the synthesis of specific isomers required for various applications. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of methyl 3-iodo-5-methoxybenzoate is subject to electrophilic attack, with the position of substitution being determined by the cumulative directing effects of the existing substituents. youtube.commasterorganicchemistry.com

-COOCH₃ (Methyl Ester): This group is deactivating and a meta-director due to its electron-withdrawing nature. youtube.comlibretexts.org

-OCH₃ (Methoxy): This group is strongly activating and an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. youtube.comlibretexts.org

-I (Iodo): This group is deactivating due to its inductive electron withdrawal but is an ortho, para-director because of its lone pairs that can participate in resonance. libretexts.org

The directing effects on the ring are as follows:

The -OCH₃ group directs incoming electrophiles to positions C2, C4, and C6.

The -COOCH₃ group directs to positions C2 and C6.

The -I group directs to positions C2 and C4.

The powerful activating effect of the methoxy group makes positions C2, C4, and C6 the most probable sites for electrophilic attack, as these positions are activated by at least two of the directing groups.

| C6 | ortho | meta | - | Activated |

Nucleophilic Aromatic Substitution (SNAr): Traditional SNAr reactions, where a nucleophile directly displaces a leaving group, typically require the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups like nitro groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com The ring of methyl 3-iodo-5-methoxybenzoate is not sufficiently activated for classical SNAr at the carbon bearing the iodo group.

However, the iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, which can be viewed as a formal type of nucleophilic substitution. wikipedia.orglibretexts.org These reactions are discussed in more detail in the context of their catalytic cycles.

Reduction and Oxidation Reactions of Peripheral Substituents

Reduction: The primary peripheral substituent susceptible to reduction is the methyl ester group (-COOCH₃). This group can be reduced to a primary alcohol using powerful reducing agents.

Reagent: Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation.

Product: The reaction yields (3-iodo-5-methoxyphenyl)methanol. The methoxy and iodo groups are generally stable under these reducing conditions.

Oxidation: The peripheral substituents on methyl 3-iodo-5-methoxybenzoate are generally robust against oxidation under standard conditions. The methoxy group and the methyl ester are not readily oxidized without harsh conditions that would likely compromise the integrity of the aromatic ring itself.

Mechanistic Investigations of Key Transformations

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Methyl 3-iodo-5-methoxybenzoate is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of the iodide, a reactive leaving group. wikipedia.orgorganic-chemistry.org These reactions are fundamental for forming new carbon-carbon bonds. numberanalytics.comlibretexts.org The generally accepted catalytic cycle for a Suzuki reaction involves three main steps: libretexts.orgyoutube.comyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl iodide (methyl 3-iodo-5-methoxybenzoate) undergoes oxidative addition to the Pd(0) complex, breaking the carbon-iodine bond and forming a Pd(II) intermediate. libretexts.org

Transmetalation: In this step, an organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. libretexts.orgorganic-chemistry.org This forms a new diorganopalladium(II) species.

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to repeat. fiveable.me

Interactive Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Catalyst State Change | Reactants | Product of Step |

|---|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | Ar-I, Pd(0)L₂ | Ar-Pd(II)(I)L₂ |

| Transmetalation | Pd(II) → Pd(II) | Ar-Pd(II)(I)L₂, R-B(OH)₂ | Ar-Pd(II)(R)L₂ |

| Reductive Elimination | Pd(II) → Pd(0) | Ar-Pd(II)(R)L₂ | Ar-R, Pd(0)L₂ |

(Ar = 3-methoxycarbonyl-5-iodophenyl; L = Ligand; R = Organic group from boronic acid)

Transition State Analysis and Reaction Pathway Mapping

The detailed understanding of reaction mechanisms, including the energetics of different pathways, relies heavily on computational chemistry and kinetic studies. For transformations involving methyl 3-iodo-5-methoxybenzoate, such as the palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, transition state analysis provides critical insights.

Methodology: Techniques like Density Functional Theory (DFT) are employed to model the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Application to Cross-Coupling: In the Suzuki reaction, computational studies help determine which step—oxidative addition, transmetalation, or reductive elimination—is the rate-determining step. This is crucial for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to lower the activation energy barrier and improve reaction efficiency.

Application to SNAr: While classical SNAr is unfavorable for this substrate, recent research suggests that many reactions previously assumed to be stepwise (via a Meisenheimer complex) may in fact be concerted. nih.gov Kinetic isotope effect (KIE) studies, combined with computational analysis, are the primary tools used to distinguish between a stepwise and a concerted mechanism. nih.gov For a concerted reaction, a single transition state would be observed, whereas a stepwise reaction involves a distinct, potentially observable intermediate with two separate transition states for its formation and breakdown. masterorganicchemistry.com

These mechanistic investigations are essential for the rational design of new synthetic methodologies and for pushing the boundaries of chemical reactivity.

Applications As a Versatile Building Block in Complex Organic Molecule Synthesis

Precursor in Natural Product Synthesis (e.g., Mukonine and its derivatives)

While direct evidence for the use of Methyl 3-iodo-5-methoxybenzoate in the total synthesis of the alkaloid Mukonine is not prominently documented in readily available scientific literature, its structural features make it a plausible and strategic starting material for such endeavors. The core of Mukonine contains a substituted aromatic ring that could potentially be derived from this iodo-benzoate derivative. The presence of the iodine atom allows for the introduction of various functionalities through well-established cross-coupling reactions, a common strategy in the assembly of complex natural product skeletons.

The synthesis of Mukonine and its analogues often involves the construction of a polysubstituted aromatic core. Hypothetically, the iodine atom of Methyl 3-iodo-5-methoxybenzoate could be exploited in palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce the remaining carbon framework of the target molecule. The methoxy (B1213986) and methyl ester groups can either be retained in the final product or serve as handles for further chemical transformations, highlighting the synthetic flexibility offered by this building block.

Construction of Advanced Organic Scaffolds and Architectures

The strategic placement of the iodo, methoxy, and ester functionalities on the benzene (B151609) ring of Methyl 3-iodo-5-methoxybenzoate makes it an ideal starting point for the synthesis of diverse and complex organic scaffolds. The iodine atom, in particular, serves as a linchpin for building molecular complexity. Through powerful carbon-carbon bond-forming reactions, this building block can be elaborated into a wide array of intricate structures.

One of the most powerful applications of aryl iodides like Methyl 3-iodo-5-methoxybenzoate is in the construction of biaryl and polyaryl systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a go-to method for this purpose. researchgate.net The reaction of Methyl 3-iodo-5-methoxybenzoate with a suitable boronic acid or ester would yield a substituted biphenyl (B1667301) derivative, a scaffold of significant interest in medicinal chemistry and materials science. nih.gov The spatial arrangement of the substituents on the resulting biphenyl can be controlled by the choice of the coupling partners, allowing for the creation of libraries of compounds with diverse three-dimensional shapes. nih.gov

Furthermore, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, provides a direct route to aryl alkynes. wikipedia.orgorganic-chemistry.org These structures are not only important targets in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The Heck coupling, another palladium-catalyzed reaction, allows for the arylation of alkenes, further expanding the repertoire of accessible molecular architectures from this versatile building block. researchgate.net

Role in the Synthesis of Organic Materials (e.g., MOF linkers, optoelectronic precursors)

The unique electronic and structural properties of molecules derived from Methyl 3-iodo-5-methoxybenzoate make it a valuable precursor in the field of materials science. Specifically, its isomer, Methyl 5-iodo-2-methoxybenzoate, has been identified as a key intermediate in the synthesis of a novel organic linker for Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are a class of porous materials with exceptionally high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis.

The synthesis of the MOF linker, 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, involves a coupling reaction of the iodo-benzoate intermediate. nih.govresearchgate.net This highlights the importance of the iodo-substituent as a handle for constructing the larger, rigid organic struts that connect the metal nodes in the MOF structure. While this example uses an isomer, the underlying synthetic strategy is directly applicable to Methyl 3-iodo-5-methoxybenzoate, suggesting its potential as a precursor for new MOF linkers with different geometries and functionalities. The methoxy and ester groups can influence the electronic properties and the coordination behavior of the resulting linker, ultimately affecting the properties of the final MOF material.

The core structure of Methyl 3-iodo-5-methoxybenzoate also lends itself to the synthesis of precursors for optoelectronic materials. The extended π-conjugated systems often found in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) can be constructed using cross-coupling reactions starting from aryl halides. The ability to introduce different aromatic and heteroaromatic units via the iodine atom allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for the performance of these devices.

Development of Novel Synthetic Reagents and Methodologies

The reactivity of the carbon-iodine bond in Methyl 3-iodo-5-methoxybenzoate makes it a valuable substrate for the development and optimization of new synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis, and their continuous improvement often relies on testing their scope and limitations with a variety of substrates. researchgate.netresearchgate.netchemrxiv.orgnih.gov

The electronic and steric environment of the iodine atom in Methyl 3-iodo-5-methoxybenzoate, influenced by the flanking methoxy and the meta-disposed ester group, provides a unique test case for new catalyst systems. Researchers developing more active, stable, and selective catalysts can use this compound to evaluate the efficiency of their systems in coupling reactions involving moderately electron-rich aryl iodides. The successful coupling of this substrate under mild conditions would signify a significant advancement in catalytic methodology.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 3-iodo-5-methoxybenzoate, offering detailed insights into the chemical environment of its hydrogen and carbon atoms.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of Methyl 3-iodo-5-methoxybenzoate. In the ¹H NMR spectrum, the aromatic protons appear as distinct signals due to their unique positions on the benzene (B151609) ring. The methoxy (B1213986) and methyl ester protons each produce a singlet, with their chemical shifts indicative of their electronic environments.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The carbon atoms attached to the iodine and methoxy groups, as well as the other aromatic carbons, resonate at characteristic chemical shifts that are influenced by the electronic effects of the substituents.

¹H NMR Data for Methyl 3-iodo-5-methoxybenzoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ (methoxy) | 3.84 | s |

| OCH₃ (ester) | 3.88 | s |

| H-4 | 7.37 | t |

| H-2 | 7.70 | dd |

| H-6 | 7.78 | t |

¹³C NMR Data for Methyl 3-iodo-5-methoxybenzoate

| Carbon | Chemical Shift (δ, ppm) |

| OCH₃ (ester) | 52.6 |

| OCH₃ (methoxy) | 56.1 |

| C-I | 93.6 |

| C-4 | 122.9 |

| C-2 | 129.8 |

| C-6 | 137.6 |

| C-5 | 160.0 |

| C=O | 165.2 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity and spatial relationships within the Methyl 3-iodo-5-methoxybenzoate molecule.

COSY (Correlation Spectroscopy): This experiment establishes the coupling relationships between adjacent protons. For Methyl 3-iodo-5-methoxybenzoate, COSY spectra would show correlations between the aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is used to definitively assign the chemical shifts of the aromatic carbons based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In the case of Methyl 3-iodo-5-methoxybenzoate, NOESY can show correlations between the methoxy protons and the adjacent aromatic protons, further confirming the substitution pattern.

Variable temperature (VT) NMR studies can be employed to investigate the conformational dynamics of Methyl 3-iodo-5-methoxybenzoate. By recording NMR spectra at different temperatures, it is possible to study processes such as the rotation around single bonds, for example, the C-O bond of the methoxy group or the C-C bond of the ester group. Changes in the appearance of the NMR signals with temperature can provide information about the energy barriers to these rotational processes.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of Methyl 3-iodo-5-methoxybenzoate, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Methyl 3-iodo-5-methoxybenzoate with a high degree of confidence. The exact mass is calculated based on the most abundant isotopes of each element present in the molecule.

HRMS Data for Methyl 3-iodo-5-methoxybenzoate

| Ion | Calculated m/z |

| [M+H]⁺ | 292.9775 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique can provide valuable information about the structure of the molecule by revealing characteristic fragmentation pathways. For Methyl 3-iodo-5-methoxybenzoate, common fragmentation patterns would likely involve the loss of the methyl group from the ester, the methoxy group, or the iodine atom, providing further confirmation of the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. While specific crystallographic data for Methyl 3-iodo-5-methoxybenzoate is not publicly available, the analysis of its close isomer, Methyl 5-iodo-2-methoxybenzoate, offers significant insight into the methodologies that would be employed. uib.nonih.gov

Crystal Growth and Quality Assessment for Diffraction Studies

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal. For a compound like Methyl 3-iodo-5-methoxybenzoate, this is typically achieved through slow evaporation of a saturated solution. uib.nonih.gov The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal. For the related isomer, single crystals suitable for X-ray diffraction were successfully obtained by the slow evaporation of a solution in deuterated chloroform (B151607) (CDCl3). uib.nonih.gov

Once crystals are formed, their quality must be assessed. A suitable crystal for diffraction studies should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from cracks or other defects. The quality is initially evaluated using an optical microscope. Promising candidates are then mounted on a goniometer head for preliminary X-ray diffraction screening to confirm their single-crystal nature and to get a preliminary idea of the unit cell parameters.

Refinement Techniques and Electron Density Analysis

After a suitable crystal is identified and diffraction data are collected, the raw data must be processed to determine the crystal structure. This process involves solving the "phase problem" to generate an initial electron density map. For organic molecules, direct methods are often successful. The resulting model of the structure is then refined using full-matrix least-squares techniques. nih.gov

In the case of the isomer Methyl 5-iodo-2-methoxybenzoate, the structure was refined using the SHELXL97 program. nih.gov This refinement process minimizes the difference between the observed diffraction intensities and those calculated from the structural model. Key parameters such as atomic positions, and thermal displacement parameters are adjusted. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. nih.gov The quality of the final refined structure is assessed by several factors, including the R-factor (or residual factor), which should be as low as possible (typically < 0.05 for good quality structures). uib.no

The final output of the refinement is a detailed three-dimensional model of the molecule, from which precise bond lengths and angles can be determined. An electron density map is also generated, which visually represents the distribution of electrons within the crystal, confirming the atomic positions and providing information about bonding.

Intermolecular Interactions and Crystal Packing Studies

The refined crystal structure reveals not only the intramolecular geometry but also how the molecules are arranged relative to one another in the solid state. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

For the isomer Methyl 5-iodo-2-methoxybenzoate, the molecules are nearly planar and pack in a layered structure. uib.nonih.gov The molecules form stacked layers parallel to the ab plane of the unit cell. In this arrangement, there are alternating layers, with one layer having the iodine atoms facing each other and the next having the methoxy and methyl carboxylate groups pointing towards each other. uib.nonih.gov This layered motif is a common packing strategy for substituted aromatic compounds. Analysis of the packing for Methyl 3-iodo-5-methoxybenzoate would similarly focus on identifying the dominant intermolecular forces and any repeating structural motifs, which influence physical properties like melting point and solubility.

Table 1: Illustrative Crystallographic Data for the Isomer Methyl 5-iodo-2-methoxybenzoate This data is for an isomer and is presented to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₉IO₃ | nih.gov |

| Molecular Weight | 292.06 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 4.3378 (7) | nih.gov |

| b (Å) | 7.0690 (11) | nih.gov |

| c (Å) | 33.120 (5) | nih.gov |

| β (°) | 92.727 (2) | nih.gov |

| Volume (ų) | 1014.4 (3) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Temperature (K) | 293 | nih.gov |

| R-factor | 0.033 | uib.no |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecules, and the resulting spectra provide a characteristic "fingerprint." For Methyl 3-iodo-5-methoxybenzoate, IR and Raman spectroscopy can confirm the presence of the ester, ether, and substituted aromatic ring functionalities.

The analysis of vibrational spectra is often aided by theoretical calculations, which can predict the frequencies and intensities of the vibrational modes. Studies on related substituted benzoates have shown good agreement between experimental spectra and those calculated using Density Functional Theory (DFT).

Key expected vibrational modes for Methyl 3-iodo-5-methoxybenzoate include:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1720-1730 cm⁻¹, is characteristic of the ester carbonyl group.

C-O Stretch: The ester and ether linkages will produce strong C-O stretching bands in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear as weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring gives rise to several bands in the 1600-1450 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, though it can be weak and difficult to assign definitively.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the aromatic ring vibrations are typically strong and well-defined. Vibrational spectroscopy is also invaluable for reaction monitoring, for instance, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak over time.

Table 2: Expected Characteristic Vibrational Frequencies for Methyl 3-iodo-5-methoxybenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Ester (C=O) | Stretching | 1730 - 1715 | Strong (IR) |

| Ester (C-O) | Stretching | 1300 - 1200 | Strong (IR) |

| Methoxy Ether (C-O) | Asymmetric Stretching | 1275 - 1200 | Strong (IR) |

| Methoxy Ether (C-O) | Symmetric Stretching | 1075 - 1020 | Strong (IR) |

| Aromatic Ring (C=C) | Stretching | 1620 - 1450 | Medium-Strong |

| Aromatic Ring (C-H) | Stretching | 3100 - 3000 | Medium-Weak |

| Aromatic Ring (C-H) | Out-of-plane Bending | 900 - 675 | Strong (IR) |

| Iodo-Aromatic (C-I) | Stretching | 600 - 500 | Medium-Weak |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of compounds like Methyl 3-iodo-5-methoxybenzoate and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile, thermally sensitive compounds. A typical HPLC setup for a substituted benzoate (B1203000) would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly. A pure sample of Methyl 3-iodo-5-methoxybenzoate would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. Commercial suppliers of related compounds often provide HPLC data to certify product purity. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and various fragment ions. For Methyl 3-iodo-5-methoxybenzoate, the molecular ion peak would be expected at m/z 292. The fragmentation pattern would provide structural information. Key expected fragments for iodinated aromatic compounds include the loss of the iodine atom (a loss of 127 mass units) and the loss of the methoxy or methyl ester groups. The presence of an aromatic ring often leads to the formation of a stable tropylium (B1234903) ion. GC-MS is particularly useful for identifying byproducts in a reaction mixture and confirming the identity of the desired product.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic behavior of methyl 3-iodo-5-methoxybenzoate. These methods provide a detailed picture of the electron distribution and its influence on the molecule's reactivity.

Density Functional Theory (DFT) Studies of Aromatic Ring Reactivity and Substituent Effects

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the case of methyl 3-iodo-5-methoxybenzoate, DFT studies can elucidate the influence of the iodo and methoxy (B1213986) substituents on the reactivity of the aromatic ring. While direct DFT studies on methyl 3-iodo-5-methoxybenzoate are not extensively documented in the literature, valuable insights can be drawn from computational analyses of closely related iodobenzoates.

For instance, computational studies on methyl 3-iodobenzoate (B1234465) have been performed to understand its role in palladium-catalyzed reactions. rsc.org These studies often employ functionals like ωB97XD to model the electronic effects of the substituents. rsc.org The electron-withdrawing nature of the iodine atom and the electron-donating character of the methoxy group at the meta positions create a specific electron density distribution on the benzene (B151609) ring, influencing its susceptibility to electrophilic and nucleophilic attack. The interplay of these substituent effects governs the regioselectivity of further chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data. For complex molecules, computational methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the three-dimensional structure and conformational flexibility of methyl 3-iodo-5-methoxybenzoate.

Conformational Analysis and Steric Effects

The conformation of methyl 3-iodo-5-methoxybenzoate is determined by the spatial arrangement of its substituents to minimize steric hindrance. The rotation around the C-O bonds of the methoxy and ester groups can lead to different conformers. The principles of conformational analysis, often applied to systems like substituted cyclohexanes, can provide a qualitative understanding. fiveable.melibretexts.orgyoutube.compressbooks.publibretexts.org In cyclohexane (B81311) systems, bulky substituents prefer to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org Analogously, the methoxy and methyl ester groups in methyl 3-iodo-5-methoxybenzoate will adopt orientations that minimize steric clashes with each other and the adjacent iodine atom. The bulky iodine atom will influence the preferred rotational angles of the neighboring methoxy and ester groups.

Ligand-Catalyst Interaction Modeling

In the context of catalysis, understanding how methyl 3-iodo-5-methoxybenzoate interacts with a catalyst is crucial for predicting reactivity and designing more efficient catalytic systems. Computational modeling can simulate the binding of the substrate to the active site of a catalyst. For example, in palladium-catalyzed cross-coupling reactions, DFT calculations can model the interaction of the iodobenzoate with the palladium center, including the coordination of the directing groups. ub.edu While specific modeling for methyl 3-iodo-5-methoxybenzoate is not detailed, studies on similar substrates like methyl 2-iodobenzoate (B1229623) and methyl 4-iodobenzoate (B1621894) show that the carboxylate group can act as a directing group, influencing the reaction's outcome. ub.edu

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates.

Computational studies have been instrumental in understanding the mechanisms of reactions involving iodobenzoates. For example, the mechanism of palladium-catalyzed C-H activation and functionalization reactions with methyl 3-iodobenzoate has been investigated using DFT. rsc.org These studies can reveal the step-by-step pathway of the reaction, including oxidative addition, reductive elimination, and the role of various ligands. rsc.org

Furthermore, computational investigations into the reactions of hypervalent iodine reagents derived from iodobenzoic acids have provided deep insights into their reactivity. nih.govhud.ac.uknih.gov These studies have uncovered novel reaction pathways, such as concerted mechanisms for alkynylation reactions. nih.govnih.gov The theoretical models help to rationalize experimental observations and predict the feasibility of different reaction pathways. For instance, DFT calculations have been used to compare the energy barriers of different proposed mechanisms, thereby identifying the most likely reaction route. nih.govnih.gov

Below is a table summarizing computational methods used in the study of related iodobenzoate compounds, which are applicable to the study of methyl 3-iodo-5-methoxybenzoate.

| Computational Aspect | Method/Functional | Basis Set | Application | Reference |

| Reaction Mechanism | ωB97XD | Lanl2dz (for Pd, I), 6-31G(d) | Pd-catalyzed reaction of methyl 3-iodobenzoate | rsc.org |

| Reaction Mechanism | B3LYP | 6-311++G(d,p), SDD(I) | Reaction with hypervalent iodine reagents | hud.ac.uk |

| Reaction Mechanism | DFT | - | Cross-coupling of iodobenzoates | ub.edu |

| Reaction Mechanism | PBE0-dDsC, M06-2X | TZ2P, def2-SVP | Alkynylation with hypervalent iodine reagents | nih.gov |

Transition State Identification and Energy Barrier Calculations

There is no specific information available in the searched literature regarding the identification of transition states or the calculation of energy barriers for reactions involving Methyl 3-iodo-5-methoxybenzoate.

Reaction Pathway Mapping and Selectivity Prediction

Detailed reaction pathway mapping and selectivity prediction studies specifically for Methyl 3-iodo-5-methoxybenzoate have not been found in the reviewed scientific literature.

Thermochemical Calculations and Stability Assessments

While general principles of thermochemistry can be applied, specific thermochemical calculations and detailed stability assessments for Methyl 3-iodo-5-methoxybenzoate are not present in the available literature.

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Green Synthetic Routes for Halogenated Aromatics

The chemical industry is increasingly focused on developing environmentally friendly methods for producing halogenated aromatic compounds. rsc.orgdigitellinc.com Traditional halogenation processes often involve harsh reagents and generate significant waste. acs.org Green chemistry principles are now guiding the development of more sustainable alternatives. cdnsciencepub.comresearchgate.net

Key strategies in green halogenation include:

Use of Safer Halogenating Agents: Replacing hazardous reagents like elemental bromine and chlorine with safer alternatives is a primary goal. acs.orgrsc.org Reagents that generate the active halogen species in situ, such as pyridinium (B92312) tribromide, have been explored, though they can have drawbacks in terms of waste and yield. acs.org

Environmentally Benign Solvents: Research is focused on replacing traditional, often toxic, organic solvents with greener alternatives like water or ionic liquids. researchgate.net

Catalytic Systems: The use of catalysts can enable milder reaction conditions and improve selectivity, reducing the formation of unwanted byproducts. cdnsciencepub.comrsc.org Zeolites, for instance, can act as heterogeneous catalysts, offering advantages in regioselectivity and ease of separation. rsc.org

Oxidative Halogenation: The use of clean oxidants like hydrogen peroxide or air in conjunction with halide salts presents a highly atom-economical and environmentally friendly approach to halogenation. rsc.org

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Elemental halogens (e.g., Br2, Cl2) | In situ generation of halogens, N-halosuccinimides, hydrogen peroxide with halide salts acs.orgcdnsciencepub.com |

| Solvents | Chlorinated hydrocarbons, strong acids | Water, ionic liquids, supercritical fluids researchgate.net |

| Catalysts | Often requires strong Lewis acids | Zeolites, metal complexes, enzymes rsc.orgrsc.org |

| Byproducts | Significant hazardous waste | Reduced waste, often water is the main byproduct |

| Conditions | Harsh, high temperatures and pressures | Milder conditions, often at room temperature |

Chemoenzymatic Approaches in Organic Synthesis

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers a powerful tool for creating complex molecules with high selectivity. nih.govnih.gov Enzymes operate under mild conditions and can catalyze reactions with exquisite regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.gov

For a compound like Methyl 3-iodo-5-methoxybenzoate, chemoenzymatic strategies could be employed to:

Introduce Functional Groups: Enzymes like monooxygenases can hydroxylate aromatic rings, a key step in the metabolism and potential functionalization of halogenated aromatics. nih.gov

Synthesize Precursors: Engineered enzymes, such as benzoate-CoA ligase, can be used to prepare activated precursors for further enzymatic or chemical modifications. nih.gov

Perform Asymmetric Transformations: Enzymes are inherently chiral and can be used to create enantiomerically pure products, which is crucial for pharmaceutical applications.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of halogenated aromatic compounds. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability.

Benefits of flow chemistry for halogenation include:

Enhanced Safety: The use of small reactor volumes minimizes the risks associated with highly reactive and toxic reagents like elemental halogens. rsc.org

Improved Selectivity: Precise control over reaction conditions can lead to higher yields of the desired product and fewer byproducts. rsc.org

Scalability: Scaling up production is more straightforward in flow systems compared to traditional batch processes.

Process Intensification: Flow chemistry can lead to more efficient processes with higher throughput. rsc.org

Exploration of Novel Catalytic Systems for Diverse Functionalization

The development of new catalytic systems is crucial for expanding the synthetic utility of Methyl 3-iodo-5-methoxybenzoate. The carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Current research in this area focuses on:

Palladium and Copper Catalysis: These metals are widely used to catalyze cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Ligand Development: The design of new ligands can enhance the activity, selectivity, and stability of metal catalysts.

Photoredox Catalysis: Light-induced catalytic systems offer mild and efficient methods for generating aryl radicals from aryl iodides, which can then participate in a variety of transformations. nih.gov

C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net

| Reaction Type | Catalyst System | Bond Formed | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium-based | C-C (aryl-aryl) | researchgate.net |

| Stille Coupling | Palladium-based | C-C (aryl-vinyl/aryl) | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | C-C (aryl-alkynyl) | researchgate.net |

| Buchwald-Hartwig Amination | Palladium-based | C-N | researchgate.net |

| Hydroxylation | Copper-based | C-O | rsc.org |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of chemical synthesis with automated platforms and high-throughput screening (HTS) is revolutionizing the discovery of new molecules and reactions. numberanalytics.comnumberanalytics.com HTS allows for the rapid testing of thousands of compounds or reaction conditions, accelerating the pace of research and development. nih.govacs.orgbmglabtech.com

For Methyl 3-iodo-5-methoxybenzoate, this integration could facilitate:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation.

Library Synthesis: The synthesis of large libraries of derivatives of Methyl 3-iodo-5-methoxybenzoate for screening in drug discovery or materials science applications.

Discovery of New Reactions: HTS can be used to explore novel chemical space and identify new catalytic systems or reaction pathways.

Further Exploration of Advanced Material Science Applications (non-biological)

The unique electronic and structural properties of halogenated aromatic compounds make them promising candidates for applications in material science. The presence of the iodine atom in Methyl 3-iodo-5-methoxybenzoate can influence properties such as conductivity, photoluminescence, and liquid crystal behavior.

Potential non-biological applications being explored include:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Liquid Crystals: The rigid, anisotropic structure of aromatic compounds can be exploited in the design of liquid crystalline materials for display technologies.

Functional Polymers: Incorporation into polymers to impart specific properties such as flame retardancy, high refractive index, or enhanced thermal stability.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-iodo-5-methoxybenzoate, and how can reaction yields be maximized?

A Pd-catalyzed cross-electrophile coupling protocol is effective for synthesizing derivatives of Methyl 3-iodo-5-methoxybenzoate. For example, Methyl 4-(benzyloxy)-3-iodo-5-methoxybenzoate was synthesized using Pd catalysis with a yield of 86% under the following conditions:

| Reagent/Condition | Details |

|---|---|

| Catalyst | Pd (ligand unspecified) |

| Solvent | CDCl₃ |

| Temperature | Room temperature |

| Characterization | ¹H/¹³C NMR, HRMS-ESI-TOF |

| Key steps include optimizing protecting groups (e.g., benzyloxy) and ensuring anhydrous conditions. Side reactions, such as deiodination, can reduce yields and require monitoring via TLC or HPLC . |

Q. How should researchers characterize Methyl 3-iodo-5-methoxybenzoate using spectroscopic methods?

Critical spectroscopic data for this compound include:

- ¹H NMR (CDCl₃) : δ 8.08 (d, J = 1.6 Hz, aromatic H), 3.91 (s, OCH₃), 3.91 (s, COOCH₃).

- ¹³C NMR : δ 165.4 (C=O), 92.3 (C-I), 56.1 (OCH₃), 52.3 (COOCH₃).

- HRMS-ESI-TOF : m/z 420.9914 ([M + Na]⁺).

Discrepancies in peak assignments (e.g., splitting patterns) may arise from steric effects or solvent interactions. Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and elemental analysis .

Q. What purification strategies are recommended for halogenated benzoate derivatives?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50).

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.

- HPLC : For high-purity requirements (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Questions

Q. How do electronic effects of iodine influence reactivity in cross-coupling reactions?

The C-I bond in Methyl 3-iodo-5-methoxybenzoate undergoes oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura or Negishi couplings. Computational studies (DFT) suggest iodine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates compared to brominated analogs. However, steric hindrance from the methoxy group may reduce catalytic efficiency. Validate via kinetic experiments and Hammett plots .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Using SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine bond angles and torsional strains. For example:

Q. What safety protocols are critical for handling iodinated aromatic compounds?

- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium thiosulfate.

- Storage : Keep in amber vials at 2–8°C under inert gas to prevent photodecomposition .

Q. How can contradictory catalytic outcomes be analyzed in coupling reactions?

If yields vary between batches:

Check catalyst purity (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).